Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as ethyl, dimethoxyphenyl, and hydroxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde (such as 3,4-dimethoxybenzaldehyde), a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcoholic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and mechanisms of dihydropyridine derivatives.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in treating cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound can modulate the flow of calcium ions across cell membranes, which is crucial in various physiological processes. This modulation can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive therapy.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its combination of ethyl, dimethoxyphenyl, and hydroxyphenyl groups may result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C26H29NO7 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H29NO7/c1-5-33-25(29)20-15-27(14-17-7-12-22(31-3)23(13-17)32-4)16-21(26(30)34-6-2)24(20)18-8-10-19(28)11-9-18/h7-13,15-16,24,28H,5-6,14H2,1-4H3 |
InChI Key |
OLWAKOYPFWSPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)O)C(=O)OCC)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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